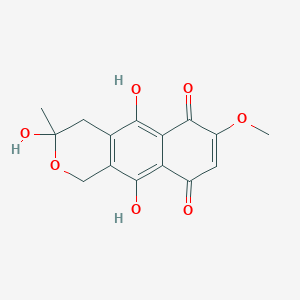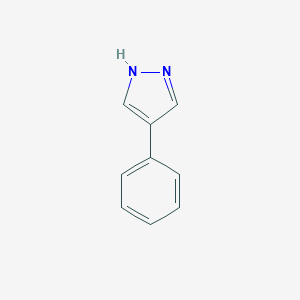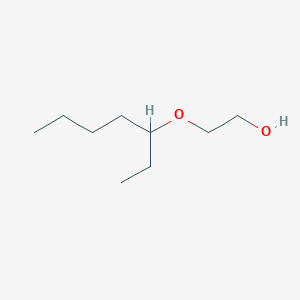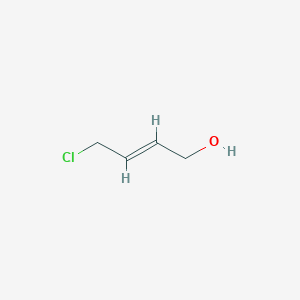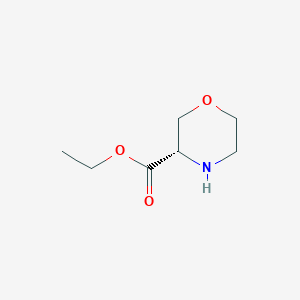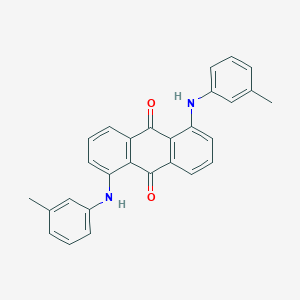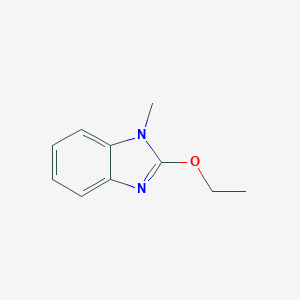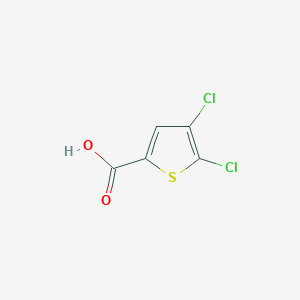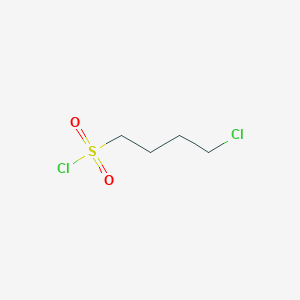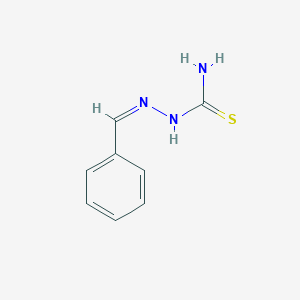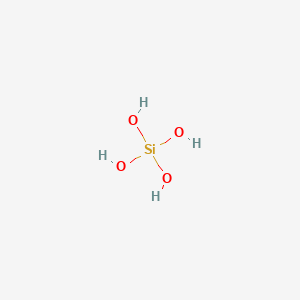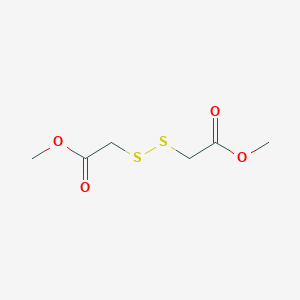
Dimethyl dithiodiacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl dithiodiacetate (DTDA) is a chemical compound that has been widely used in scientific research for its unique properties and applications. It is a sulfur-containing compound that is synthesized by reacting acetic anhydride with sodium sulfide. DTDA has been extensively studied for its potential use in various fields, including medicine, agriculture, and environmental science.
Aplicaciones Científicas De Investigación
Dimethyl dithiodiacetate has been extensively studied for its potential use in various fields, including medicine, agriculture, and environmental science. In medicine, Dimethyl dithiodiacetate has been shown to have anticancer properties and has been used in cancer research. Dimethyl dithiodiacetate has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
In agriculture, Dimethyl dithiodiacetate has been used as a plant growth regulator and has been shown to increase crop yields. Dimethyl dithiodiacetate has also been studied for its potential use in the treatment of plant diseases.
In environmental science, Dimethyl dithiodiacetate has been used as a water treatment agent and has been shown to remove heavy metals from contaminated water.
Mecanismo De Acción
Dimethyl dithiodiacetate exerts its biological effects through the modulation of cellular signaling pathways. Dimethyl dithiodiacetate has been shown to inhibit the activity of various enzymes, including proteases and kinases. Dimethyl dithiodiacetate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Dimethyl dithiodiacetate has been shown to have a wide range of biochemical and physiological effects. In cancer cells, Dimethyl dithiodiacetate has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In plants, Dimethyl dithiodiacetate has been shown to increase crop yields and improve plant resistance to environmental stress. In water treatment, Dimethyl dithiodiacetate has been shown to remove heavy metals from contaminated water.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl dithiodiacetate has several advantages as a research tool. It is a relatively simple and inexpensive compound to synthesize, and it has a wide range of potential applications. However, Dimethyl dithiodiacetate also has some limitations. It is a highly reactive compound and can be difficult to handle. It also has a strong odor, which can be unpleasant for researchers working with the compound.
Direcciones Futuras
There are many potential future directions for research on Dimethyl dithiodiacetate. In medicine, Dimethyl dithiodiacetate could be further studied for its potential use in the treatment of neurodegenerative disorders and other diseases. In agriculture, Dimethyl dithiodiacetate could be studied for its potential use in the treatment of plant diseases and for its effects on soil health. In environmental science, Dimethyl dithiodiacetate could be studied for its potential use in the treatment of contaminated water and for its effects on aquatic ecosystems.
Conclusion:
In conclusion, Dimethyl dithiodiacetate is a sulfur-containing compound that has been widely used in scientific research for its unique properties and applications. It is synthesized by reacting acetic anhydride with sodium sulfide and has been studied for its potential use in medicine, agriculture, and environmental science. Dimethyl dithiodiacetate exerts its biological effects through the modulation of cellular signaling pathways and has a wide range of biochemical and physiological effects. While Dimethyl dithiodiacetate has several advantages as a research tool, it also has some limitations. There are many potential future directions for research on Dimethyl dithiodiacetate, and further studies could lead to new discoveries and applications for this compound.
Métodos De Síntesis
Dimethyl dithiodiacetate is synthesized by reacting acetic anhydride with sodium sulfide. The reaction results in the formation of Dimethyl dithiodiacetate and sodium acetate. The reaction can be represented as follows:
(CH3CO)2O + Na2S → (CH3CO)2S2CH3 + 2NaOAc
The synthesis of Dimethyl dithiodiacetate is a relatively simple and straightforward process, and the compound can be obtained in high yields.
Propiedades
Número CAS |
1665-64-1 |
|---|---|
Nombre del producto |
Dimethyl dithiodiacetate |
Fórmula molecular |
C6H10O4S2 |
Peso molecular |
210.3 g/mol |
Nombre IUPAC |
methyl 2-[(2-methoxy-2-oxoethyl)disulfanyl]acetate |
InChI |
InChI=1S/C6H10O4S2/c1-9-5(7)3-11-12-4-6(8)10-2/h3-4H2,1-2H3 |
Clave InChI |
CJFDFRRZIPQFKP-UHFFFAOYSA-N |
SMILES |
COC(=O)CSSCC(=O)OC |
SMILES canónico |
COC(=O)CSSCC(=O)OC |
Sinónimos |
Methoxycarbonylmethyldisulfanyl-acetic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B154862.png)
